![molecular formula C11H16O3 B13957159 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone CAS No. 54710-16-6](/img/structure/B13957159.png)
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone typically involves the reaction of 3,4-dimethylcyclohex-2-enone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The dioxolane ring and cyclohexenone moiety play crucial roles in its activity .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Similar in structure but differs in the presence of a hydroxymethyl group.
4-(1,3-Dioxolan-2-yl)-3,4-dimethyl-2-cyclohexen-1-one: A closely related compound with slight structural variations.
Uniqueness
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone is unique due to its specific substitution pattern and the presence of both a dioxolane ring and a cyclohexenone moiety . This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
54710-16-6 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O3/c1-8-7-9(12)3-4-11(8,2)10-13-5-6-14-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
VRMKWKXBLAKJNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCC1(C)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


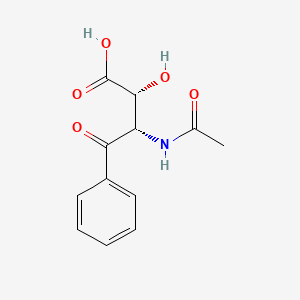

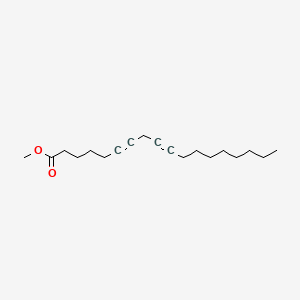


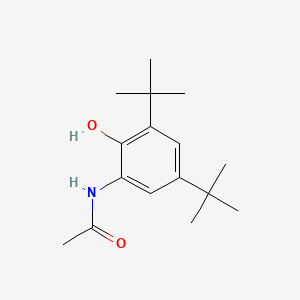
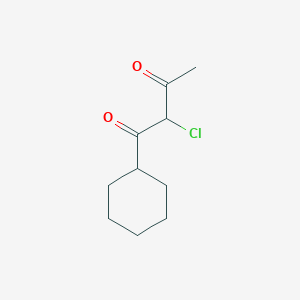
![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)

![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13957115.png)

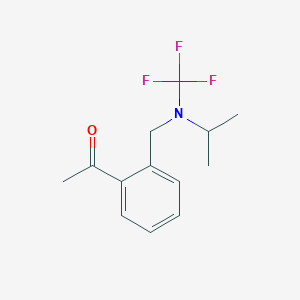
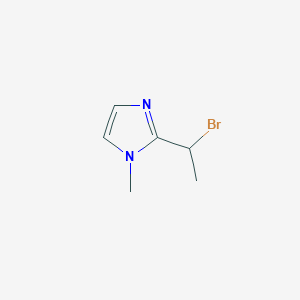
![Methyl 3-[(trimethylsilyl)oxy]butanoate](/img/structure/B13957152.png)
